molecular formula C19H28N2O3 B8463653 1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine

1,2,2,6,6-pentamethyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3H-pyridine

Cat. No. B8463653
M. Wt: 332.4 g/mol
InChI Key: YQOYQZAKJJPTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

180 μl of formaldehyde and 3.4 ml of formic acid are added to a solution of 500 mg of 2,2,6,6-tetramethyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-1,2,3,6-tetrahydropyridine (obtained according to method 2) in 15 ml of DMSO. The tube is microwave-heated at 100° C. for 5 minutes. After cooling, the mixture is run into water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by flash chromatography on silica gel, elution being carried out with a mixture of dichloromethane and methanol (95/5), so as to obtain 230 mg of 1,2,2,6,6-pentamethyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-1,2,3,6-tetrahydropyridine in the form of a yellow oil. In a microwave tube, 230 mg of 1,2,2,6,6-pentamethyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-1,2,3,6-tetrahydropyridine are introduced into 11.5 ml of methanol. 262 mg of ammonium formate and 221 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure and the residue is purified by flash chromatography on alumina, elution being carried out with a dichloromethane/methanol (98/2) mixture, so as to obtain 120 mg of 4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-(propan-2-yloxy)aniline in the form of a yellow oil.
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step Two
Name
Quantity
221 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH:6]=[C:5]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH:20]([CH3:22])[CH3:21])[CH:11]=2)[CH2:4][C:3]1([CH3:24])[CH3:23].C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH:20]([CH3:21])[CH3:22])[CH:11]=2)[CH2:4][C:3]1([CH3:23])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
CN1C(CC(=CC1(C)C)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)(C)C
Name
Quantity
11.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
262 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
221 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
WASH
Type
WASH
Details
the Clarcel is rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on alumina, elution

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(CC1(C)C)C1=CC(=C(N)C=C1)OC(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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